molecular formula C14H19F3N2O3S B6451693 2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2549015-42-9

2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No. B6451693
CAS RN: 2549015-42-9
M. Wt: 352.37 g/mol
InChI Key: WSQITDIZYQUCHG-UHFFFAOYSA-N
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Description

The compound “2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and a propane-2-sulfonyl group attached to a pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trifluoromethyl group is also quite stable, but can be transformed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the presence of the sulfonyl group could make the compound more polar and potentially increase its solubility in water .

Scientific Research Applications

2-(1-(Propane-2-sulfonyl)pyrrolidin-3-yl)methoxy)-6-(trifluoromethyl)pyridine has been studied for its potential applications in drug discovery and development. This compound has been shown to possess a variety of biological activities, including inhibition of certain enzymes and proteins, modulation of cell signaling pathways, and inhibition of tumor growth. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release and is associated with various neurological diseases. Additionally, this compound has been studied for its potential anti-inflammatory and anti-cancer activities.

Mechanism of Action

The exact mechanism of action of 2-(1-(Propane-2-sulfonyl)pyrrolidin-3-yl)methoxy)-6-(trifluoromethyl)pyridine is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in cell signaling pathways and tumor growth. Additionally, this compound has been shown to interact with acetylcholinesterase, which is involved in the regulation of neurotransmitter release and is associated with various neurological diseases.
Biochemical and Physiological Effects
2-(1-(Propane-2-sulfonyl)pyrrolidin-3-yl)methoxy)-6-(trifluoromethyl)pyridine has been shown to possess a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release and is associated with various neurological diseases. Additionally, this compound has been shown to possess anti-inflammatory and anti-cancer activities in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-(Propane-2-sulfonyl)pyrrolidin-3-yl)methoxy)-6-(trifluoromethyl)pyridine in lab experiments include its low cost, ease of synthesis, and wide range of biological activities. Additionally, this compound has been shown to be relatively stable and can be easily purified by column chromatography or other chromatographic techniques. The main limitation of using this compound in lab experiments is that the exact mechanism of action is not fully understood.

Future Directions

Further research is needed to investigate the exact mechanism of action of 2-(1-(Propane-2-sulfonyl)pyrrolidin-3-yl)methoxy)-6-(trifluoromethyl)pyridine and to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound as an inhibitor of other enzymes and proteins involved in cell signaling pathways and tumor growth. Finally, further research is needed to investigate the potential of this compound as an anti-inflammatory and anti-cancer agent.

Synthesis Methods

2-(1-(Propane-2-sulfonyl)pyrrolidin-3-yl)methoxy)-6-(trifluoromethyl)pyridine can be synthesized by a variety of methods. One method involves the reaction of 4-chloro-2-trifluoromethylpyridine with 1-(propane-2-sulfonyl)pyrrolidine, followed by deprotection of the sulfonyl group with aqueous sodium hydroxide. Another method involves the reaction of 2-trifluoromethylpyridine with 1-(propane-2-sulfonyl)pyrrolidine, followed by deprotection of the sulfonyl group with aqueous sodium hydroxide. The final product can be purified by column chromatography or other chromatographic techniques.

properties

IUPAC Name

2-[(1-propan-2-ylsulfonylpyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O3S/c1-10(2)23(20,21)19-7-6-11(8-19)9-22-13-5-3-4-12(18-13)14(15,16)17/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQITDIZYQUCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(C1)COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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